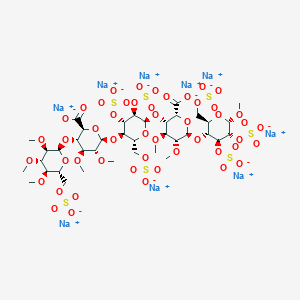
1-Fluoro-3-methoxy-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-methoxy-5-methylbenzene can be synthesized through several methods One common approach involves the electrophilic aromatic substitution reactionThe methyl group is then added through a Friedel-Crafts alkylation reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Hydrocarbons.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-methoxy-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-Fluoro-3-methoxy-5-methylbenzene exerts its effects involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where it forms a sigma complex with an electrophile. This intermediate then undergoes deprotonation to restore aromaticity, resulting in a substituted benzene ring . The specific pathways and molecular targets depend on the nature of the substituents and the conditions of the reaction.
Vergleich Mit ähnlichen Verbindungen
- 1-Fluoro-2-methoxy-4-methylbenzene
- 1-Fluoro-4-methoxy-2-methylbenzene
- 1-Fluoro-3-methoxybenzene
Uniqueness: 1-Fluoro-3-methoxy-5-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and interactions with other molecules. The presence of the fluorine atom enhances its stability and resistance to metabolic degradation, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
1-fluoro-3-methoxy-5-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQRCQBERAYLSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612166 |
Source


|
| Record name | 1-Fluoro-3-methoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160911-11-5 |
Source


|
| Record name | 1-Fluoro-3-methoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40612166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What information about the structure of 3-fluoro-5-methylanisole can be obtained from the REMPI and MATI spectroscopic study?
A1: While the provided abstract does not detail the specific findings, REMPI and MATI spectroscopy are powerful techniques to investigate the conformational landscape of molecules in their ground and excited electronic states. [] These techniques provide information about the vibrational modes of the molecule, which are sensitive to the arrangement of atoms and the strength of chemical bonds. Therefore, by analyzing the REMPI and MATI spectra, researchers can determine the preferred conformations of 3-fluoro-5-methylanisole in both its ground and excited states. The title also mentions examining the "combined effect of meta-substituents on molecular conformation," suggesting the research focuses on understanding how the relative positions of the fluorine and methyl groups influence the molecule's preferred shape. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[2-[4-(4-Hydroxyphenyl)phenyl]propan-2-yl]phenyl]phenol](/img/structure/B190147.png)



![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)




![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)



